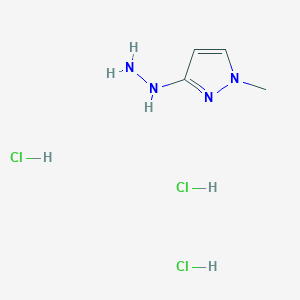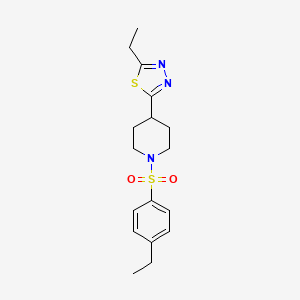
2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure combining a thiadiazole ring with a piperidine moiety and an ethylphenylsulfonyl group, which may contribute to its distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Attachment of the Ethylphenylsulfonyl Group: This step often involves sulfonylation reactions, where the ethylphenylsulfonyl chloride reacts with the piperidine-thiadiazole intermediate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrogens in the thiadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.
Substitution: The aromatic ring and the piperidine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated derivatives or substituted piperidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the thiadiazole ring, which is known for its bioactivity. It can be used in the development of new pharmaceuticals targeting specific pathogens.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may act as a lead compound for the development of drugs aimed at treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety may enhance the compound’s binding affinity and specificity, while the sulfonyl group can modulate its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-Methyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Substitution of the ethyl group with a methyl group, potentially altering its pharmacokinetic properties.
2-Ethyl-5-(1-((4-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Replacement of the ethyl group on the phenyl ring with a methyl group, which may influence its interaction with biological targets.
Uniqueness
The unique combination of the ethyl group on the phenyl ring, the piperidine moiety, and the thiadiazole ring in 2-Ethyl-5-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole contributes to its distinct chemical and biological properties. This specific arrangement may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Propriétés
IUPAC Name |
2-ethyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-3-13-5-7-15(8-6-13)24(21,22)20-11-9-14(10-12-20)17-19-18-16(4-2)23-17/h5-8,14H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOPULCVPICNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2737562.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2737564.png)
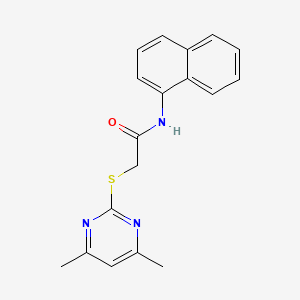
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)
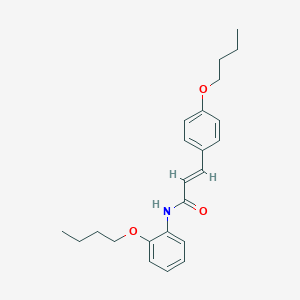
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2737568.png)
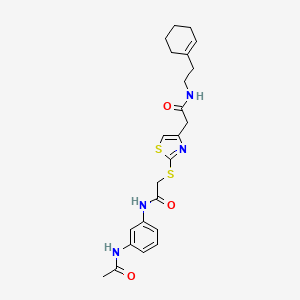
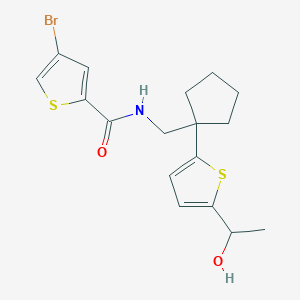
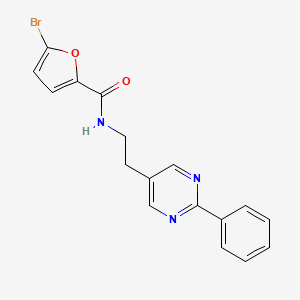

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737582.png)
